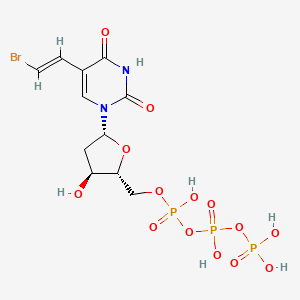

5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

Vue d'ensemble

Description

BVDU-TP: (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate , est un analogue de nucléotide présentant des propriétés antivirales importantes. Il est principalement utilisé dans le traitement des infections causées par le virus varicelle-zona et le virus de l'herpès simplex de type 1. Le composé est connu pour sa capacité à inhiber l'ADN polymérase virale, empêchant ainsi la réplication de l'ADN viral .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate implique plusieurs étapes:

Bromation: La matière première, la 2’-désoxyuridine, subit une bromation pour introduire le groupe bromovinyle.

Vinylation: L'intermédiaire bromé est ensuite soumis à une vinylation pour former (E)-5-(2-bromovinyl)-2’-désoxyuridine.

Phosphorylation: L'étape finale consiste à phosphoryler (E)-5-(2-bromovinyl)-2’-désoxyuridine pour produire la forme triphosphate, (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate

Méthodes de Production Industrielle: La production industrielle de (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes de purification est courante dans les environnements industriels pour atteindre une qualité constante .

Analyse Des Réactions Chimiques

Types de Réactions: (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate subit plusieurs types de réactions chimiques, notamment:

Phosphorylation: Conversion en sa forme triphosphate active par des kinases cellulaires.

Inhibition: Agit comme un inhibiteur compétitif de l'ADN polymérase virale

Réactifs et Conditions Courants:

Phosphorylation: Implique généralement l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore ou les phosphoramidates dans des conditions contrôlées.

Inhibition: Le composé interagit avec l'ADN polymérase virale en présence d'ions magnésium, qui sont essentiels à l'activité de l'enzyme

Principaux Produits Formés:

Inhibition de la Synthèse de l'ADN Viral: Le principal produit de la réaction est la terminaison de la synthèse de l'ADN viral, empêchant la réplication du virus

Applications de la Recherche Scientifique

Chimie: (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate est utilisé comme outil en recherche chimique pour étudier les analogues de nucléotides et leurs interactions avec les enzymes .

Biologie: En recherche biologique, le composé est utilisé pour étudier les mécanismes de réplication virale et le rôle des analogues de nucléotides dans l'inhibition de l'ADN polymérase virale .

Médecine: La principale application de (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate est la thérapie antivirale. Il est utilisé pour traiter les infections causées par le virus varicelle-zona et le virus de l'herpès simplex de type 1. Le composé s'est avéré efficace pour réduire la gravité et la durée des infections virales .

Industrie: Dans l'industrie pharmaceutique, (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate est utilisé dans le développement de médicaments antiviraux. Ses propriétés uniques en font un composant précieux dans la formulation de médicaments ciblant les infections virales .

Mécanisme d'Action

(E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate exerce ses effets en inhibant l'ADN polymérase virale. Le composé est phosphorylé par la thymidine kinase virale en sa forme triphosphate active. Une fois activé, il entre en compétition avec les nucléotides naturels pour l'incorporation dans l'ADN viral. Lors de son incorporation, il provoque une terminaison de chaîne, arrêtant efficacement la synthèse de l'ADN viral et empêchant la réplication virale .

Applications De Recherche Scientifique

Chemistry: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used as a tool in chemical research to study nucleotide analogues and their interactions with enzymes .

Biology: In biological research, the compound is used to investigate the mechanisms of viral replication and the role of nucleotide analogues in inhibiting viral DNA polymerase .

Medicine: The primary application of (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is in antiviral therapy. It is used to treat infections caused by the varicella-zoster virus and herpes simplex virus type 1. The compound has shown efficacy in reducing the severity and duration of viral infections .

Industry: In the pharmaceutical industry, (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate is used in the development of antiviral drugs. Its unique properties make it a valuable component in the formulation of medications targeting viral infections .

Mécanisme D'action

(E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate exerts its effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to its active triphosphate form. Once activated, it competes with natural nucleotides for incorporation into the viral DNA. Upon incorporation, it causes chain termination, effectively halting viral DNA synthesis and preventing viral replication .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Acyclovir Triphosphate: Un autre analogue de nucléotide utilisé en thérapie antivirale. .

Ganciclovir Triphosphate: Fonction similaire mais a un spectre d'activité plus large contre divers herpèsvirus

Valacyclovir Triphosphate: Un promédicament d'acyclovir avec une meilleure biodisponibilité

Unicité: (E)-5-(2-bromovinyl)-2’-désoxyuridine triphosphate est unique en raison de sa forte puissance et de sa sélectivité pour l'ADN polymérase virale. Il nécessite des doses plus faibles pour obtenir des effets thérapeutiques et a un meilleur profil de sécurité par rapport à d'autres analogues de nucléotides .

Propriétés

IUPAC Name |

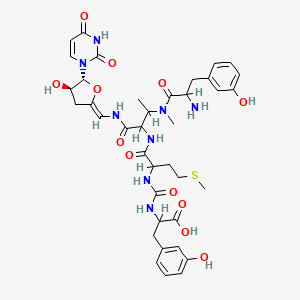

[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKFDDMJXWAXHI-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77222-61-8 | |

| Record name | 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

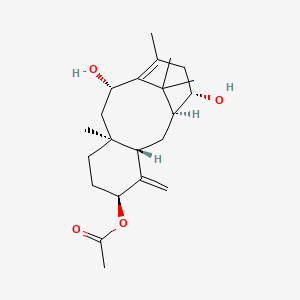

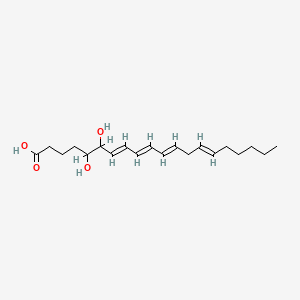

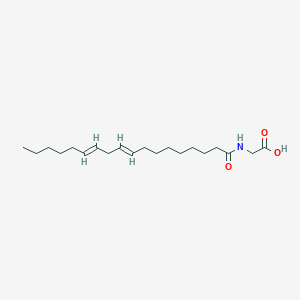

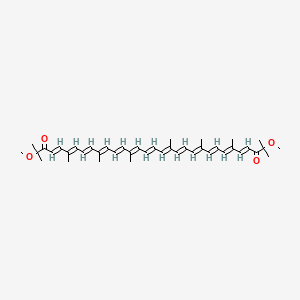

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)

![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)